molecular formula C14H12N4O6S B11614965 2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}ethanol

2-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}ethanol

Cat. No.: B11614965
M. Wt: 364.34 g/mol
InChI Key: UBOPJMOZVZHUQI-OQLLNIDSSA-N
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Description

5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrofuran moiety, a benzisothiazole ring, and a hydrazone linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:

    Formation of 5-NITRO-2-FURALDEHYDE: This intermediate can be synthesized by nitration of 2-furaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE: This involves the reaction of 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine with 2-hydroxyethylhydrazine under controlled conditions.

    Condensation Reaction: The final step involves the condensation of 5-nitro-2-furaldehyde with the synthesized hydrazone derivative in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and furan positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Catalysts: Acid catalysts for condensation reactions, metal catalysts for reduction reactions.

Major Products

    Oxidized Derivatives: Various oxidized forms of the nitrofuran moiety.

    Reduced Derivatives: Amino derivatives resulting from the reduction of the nitro group.

    Substituted Products: Compounds with different substituents at the nitro and furan positions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic systems for various organic transformations.

Biology

    Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which is useful in biochemical research.

Medicine

    Drug Development: Due to its biological activity, the compound is being explored for potential therapeutic applications, including anticancer and antiviral drugs.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    DNA Interaction: It may intercalate into DNA, disrupting its function and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-NITRO-2-FURALDEHYDE HYDRAZONE: A simpler hydrazone derivative with similar reactivity.

    2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE: Lacks the nitrofuran moiety but shares the benzisothiazole and hydrazone linkages.

    NITROFURANTOIN: A well-known nitrofuran derivative with antimicrobial properties.

Uniqueness

    Structural Complexity: The presence of both nitrofuran and benzisothiazole moieties in a single molecule.

    Biological Activity: Enhanced antimicrobial and enzyme inhibition properties compared to simpler derivatives.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H12N4O6S

Molecular Weight

364.34 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]ethanol

InChI

InChI=1S/C14H12N4O6S/c19-8-7-17(15-9-10-5-6-13(24-10)18(20)21)14-11-3-1-2-4-12(11)25(22,23)16-14/h1-6,9,19H,7-8H2/b15-9+

InChI Key

UBOPJMOZVZHUQI-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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